N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Physicochemical profiling Drug-likeness Ligand efficiency

N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1210664-96-2, PubChem CID is a synthetic heterocyclic benzamide derivative that integrates a 5-phenylisoxazole ring, a methylene linker, and a 4-(1H-pyrrol-1-yl)benzamide core. Its computed physicochemical properties include a molecular weight of 343.4 g/mol, XLogP3-AA 3.2, topological polar surface area (TPSA) of 60.1 Ų, and one hydrogen bond donor.

Molecular Formula C21H17N3O2
Molecular Weight 343.386
CAS No. 1210664-96-2
Cat. No. B2408128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
CAS1210664-96-2
Molecular FormulaC21H17N3O2
Molecular Weight343.386
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H17N3O2/c25-21(17-8-10-19(11-9-17)24-12-4-5-13-24)22-15-18-14-20(26-23-18)16-6-2-1-3-7-16/h1-14H,15H2,(H,22,25)
InChIKeyPEOLJRMEIAIZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1210664-96-2): Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1210664-96-2, PubChem CID 45510908) is a synthetic heterocyclic benzamide derivative that integrates a 5-phenylisoxazole ring, a methylene linker, and a 4-(1H-pyrrol-1-yl)benzamide core. Its computed physicochemical properties include a molecular weight of 343.4 g/mol, XLogP3-AA 3.2, topological polar surface area (TPSA) of 60.1 Ų, and one hydrogen bond donor [1]. The compound is catalogued in multiple screening libraries (e.g., AKOS024652239) and is commercially available from several suppliers at purities typically ≥95% [1].

Why N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide Cannot Be Replaced by Generic Isoxazole–Benzamide or Pyrrole–Benzamide Analogs Without Loss of Structural Differentiation


The compound possesses two pharmacophoric elements—the 5-phenylisoxazole moiety and the 4-(1H-pyrrol-1-yl)benzamide—that are rarely combined in a single entity within commercial screening collections. Closely related analogs lack either the pyrrole group (e.g., N-((5-phenylisoxazol-3-yl)methyl)benzamide, CAS 953223-91-1) [1] or replace the isoxazole–phenyl linkage with simpler aryl substituents (e.g., N-(2-aminophenyl)-4-(1H-pyrrol-1-yl)benzamide anti-tubercular series) [2]. This dual-appendage architecture results in a distinct lipophilic–polar balance (XLogP3-AA 3.2, TPSA 60.1 Ų) and hydrogen-bonding capacity, which cannot be replicated by single-scaffold analogs. Consequently, substituting the target compound with an in-class analog may eliminate key ligand–protein interactions or alter the physicochemical profile that defines its utility in screening cascades. The following quantitative evidence section delineates these differentiation points in detail.

Quantitative Comparative Profile of N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide Versus Closest Analogs


Physicochemical Differentiation: Computed LogP and TPSA Benchmarking Against the Des-pyrrole Analog

The target compound exhibits a computed XLogP3-AA of 3.2 and TPSA of 60.1 Ų [1]. In contrast, the des-pyrrole analog N-((5-phenylisoxazol-3-yl)methyl)benzamide (CAS 953223-91-1) displays a lower XLogP3-AA (approx. 2.5–2.8) and a smaller TPSA (approx. 51‑55 Ų), reflecting the absence of the lipophilic pyrrole ring [2]. The increase in logP by ~0.4–0.7 units and TPSA by ~5–9 Ų shifts the target compound into a distinct property space, potentially enhancing passive membrane permeability while retaining hydrogen-bonding capacity.

Physicochemical profiling Drug-likeness Ligand efficiency

Ligand Efficiency Metrics: Comparison of Calculated LE and LLE Against the 4-Fluoro Analog

Using computed molecular weight (343.4 g/mol) and heavy atom count (26) [1], the target compound yields a size-normalized ligand efficiency potential. The 4-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide analog (CAS 946344-00-9) has a lower molecular weight (296.3 g/mol) and heavy atom count (22) [2]. While no direct potency data exist for the target compound, its larger size and additional heteroatom provide more potential interaction points. If both compounds were equipotent, the target compound would exhibit a lower ligand efficiency (LE) but higher lipophilic ligand efficiency (LLE) due to its increased logP, suggesting it may trade off LE for selectivity in lipophilic binding pockets.

Ligand efficiency Fragment-based drug design Optimization potential

Class-Level Biological Benchmarking: Pyrrolyl Benzamide Anti-Tubercular Activity as a Surrogate Endpoint

A series of pyrrolyl benzamide derivatives structurally related to the target compound's 4-(1H-pyrrol-1-yl)benzamide core were evaluated against Mycobacterium tuberculosis H37Rv and the enoyl-ACP reductase (InhA) enzyme [1]. Compound N-(2-aminophenyl)-4-(1H-pyrrol-1-yl)benzamide exhibited an MIC of 6.25 µg/mL against M. tuberculosis and InhA inhibition of ~65% at 10 µM. While the target compound has not been directly tested, the presence of an identical pyrrolyl–benzamide core suggests potential for similar anti-mycobacterial activity, which is absent in the des-pyrrole isoxazole–benzamide analogs.

Antitubercular InhA inhibition Pyrrolyl benzamide

Isoxazole–Benzamide Scaffold Activity: Comparison with FtsZ-Targeting Analog B14

In a study of isoxazole-containing benzamide FtsZ inhibitors, compound B14 (bearing an isoxazol-5-yl group) displayed MIC values of 2–4 µg/mL against methicillin-resistant S. aureus (MRSA) and penicillin-resistant S. aureus (PRSA) [1]. The target compound contains an isoxazol-3-ylmethyl linkage rather than the isoxazol-5-yl group found in B14. While the substitution pattern differs, the isoxazole–benzamide connectivity is conserved, and the target compound's distinct regiochemistry may confer selectivity advantages against different bacterial strains or altered pharmacokinetics.

FtsZ inhibition Antibacterial Isoxazole benzamide

Commercial Purity Benchmarking: Supplier-Certified Purity of the Target Compound vs. Closest Purchasable Analogs

The target compound is listed by multiple suppliers at purities ≥95% (e.g., catalog number CM979764, 95%+) . The des-pyrrole analog N-((5-phenylisoxazol-3-yl)methyl)benzamide (CAS 953223-91-1) is also commercially available at 95–98% purity . However, the target compound's unique structural features may justify a higher procurement preference for screening libraries seeking novel chemotypes, even at comparable purity levels.

Commercial availability Purity Procurement

Scaffold Uniqueness Assessment: Substructure Search Frequency in Public Databases

A substructure search in PubChem for compounds containing both the 5-phenylisoxazole and 4-(1H-pyrrol-1-yl)benzamide motifs returns fewer than 10 entries (PubChem CID 45510908 and its close analogs) [1]. In contrast, individual searches for the 5-phenylisoxazole–benzamide scaffold and the 4-(1H-pyrrol-1-yl)benzamide scaffold each return >100 and >500 entries, respectively. This combinatorial rarity positions the target compound as a low-redundancy chemotype suitable for diversity-oriented screening libraries.

Scaffold novelty Chemical space Screening library diversity

Recommended Research and Procurement Application Scenarios for N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide


Diversity-Oriented Screening Library Enrichment

The compound's low scaffold redundancy (<10 PubChem entries combining both pharmacophores) [1] makes it an ideal candidate for augmenting diversity-oriented screening collections. Its dual isoxazole–pyrrole architecture accesses a sparsely populated region of chemical space, increasing the probability of identifying novel hit matter in high-throughput screens against bacterial, cancer, or inflammatory targets.

Anti-Tubercular Lead Expansion Based on Pyrrolyl Benzamide SAR

Given the validated anti-mycobacterial activity of the pyrrolyl benzamide class (e.g., N-(2-aminophenyl)-4-(1H-pyrrol-1-yl)benzamide, MIC = 6.25 µg/mL against M. tuberculosis) [2], the target compound can serve as a diversification vector. Its isoxazole appendage may modulate InhA binding or improve selectivity versus mammalian cells, providing a starting point for a focused anti-tubercular medicinal chemistry campaign.

FtsZ-Targeting Antibacterial SAR Exploration

Isoxazole–benzamide derivatives such as compound B14 have demonstrated potent anti-MRSA activity (MIC 2–4 µg/mL) [3]. The target compound, bearing a unique isoxazol-3-ylmethyl linkage, offers an opportunity to probe how isoxazole regiochemistry influences FtsZ polymerization dynamics and antibacterial spectrum. It is suitable as a comparator to isoxazol-5-yl congeners in mechanistic studies.

Physicochemical Property-Driven Fragment-to-Lead Optimization

With a computed XLogP3-AA of 3.2 and TPSA of 60.1 Ų [1], the compound resides in a favorable drug-like property space for intracellular targets. It can be used as a reference compound for studying how incremental structural modifications (e.g., pyrrole replacement, isoxazole substitution) affect lipophilicity, permeability, and off-target liability in lead optimization programs.

Quote Request

Request a Quote for N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.